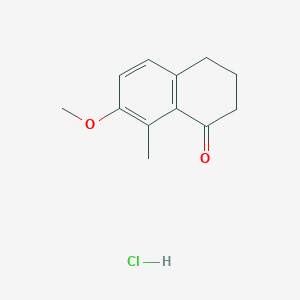

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The systematic naming of 7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride follows IUPAC guidelines for bicyclic ketones. The parent structure is naphthalenone , a fused bicyclic system comprising two benzene rings with a ketone group. Key steps in deriving the name include:

- Numbering the bicyclic system : The ketone oxygen at position 1 receives the lowest possible locant, with subsequent positions numbered to minimize locants for substituents.

- Identifying substituents : A methoxy group (-OCH₃) is located at position 7, and a methyl group (-CH₃) at position 8.

- Specifying hydrogenation : The “3,4-dihydro” designation indicates saturation of the 3,4-bond, reducing it from a double to a single bond.

- Describing the ketone : The “1(2H)-one” notation denotes the ketone at position 1 and partial hydrogenation of the adjacent ring (positions 1 and 2).

The complete IUPAC name is:

7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one hydrochloride .

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Parent structure | Naphthalenone |

| Substituents | Methoxy (C7), methyl (C8) |

| Hydrogenation | 3,4-dihydro (single bond at C3–C4) |

| Ketone position | 1(2H)-one |

| Salt form | Hydrochloride |

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, this compound is referenced using several synonymous terms:

- 7-Methoxy-8-methyl-1-tetralone hydrochloride : “Tetralone” refers to the partially hydrogenated naphthalenone structure (tetralin + ketone).

- 8-Methyl-7-methoxy-3,4-dihydro-1(2H)-naphthalenone HCl : Reordering substituents while retaining locants.

- 7-Methoxy-8-methyl-α-tetralone hydrochloride : The “α” denotes the ketone’s position relative to the fused ring system.

Table 2: Common Synonyms

| Synonym | Source Context |

|---|---|

| 7-Methoxy-8-methyl-1-tetralone HCl | Synthetic chemistry literature |

| 8-Methyl-7-methoxy-3,4-dihydronaphthalenone | Patent databases |

Structural Relationship to Naphthalenone Derivatives

The compound’s core structure aligns with naphthalenone derivatives, which are bicyclic systems with a ketone group. Key structural comparisons include:

Positional Isomerism

- 6-Methoxy analogs : Substituting methoxy at position 6 instead of 7 alters electronic distribution and steric interactions, as seen in tyrosinase inhibitors.

- Unsubstituted naphthalenones : Lack of methoxy/methyl groups reduces steric hindrance, impacting reactivity in aldol condensations.

Hydrogenation Patterns

- Fully aromatic naphthalenones : Lack the 3,4-dihydro moiety, increasing planarity and conjugation.

- Fully saturated tetralones : Complete hydrogenation (e.g., 1,2,3,4-tetrahydro) enhances flexibility but reduces ring strain.

Functional Group Modifications

- Chalcone derivatives : 2-Arylidene substituents at position 2, as in 6-methoxy-3,4-dihydronaphthalenones, introduce extended conjugation for antioxidant activity.

- Halogenated analogs : Bromination at position 8 (instead of methylation) is a precursor in synthetic routes to alkylated derivatives.

Table 3: Structural Comparison with Related Compounds

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |

InChI |

InChI=1S/C12H14O2.ClH/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9;/h6-7H,3-5H2,1-2H3;1H |

InChI Key |

FSBVXWLPWJVUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CCC2)OC.Cl |

Origin of Product |

United States |

Biological Activity

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H14O2

- CAS Number : 55879-73-7

- Molecular Weight : 202.24 g/mol

- Synonyms : 7-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalen-1-one

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as a modulator of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling and regulation of gene expression. This modulation can influence processes such as cell proliferation, differentiation, and apoptosis .

Antitumor Activity

Recent research indicates that derivatives of 3,4-dihydronaphthalenones exhibit notable antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell cycle progression .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.0 | Inhibition of MAPK signaling |

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Table 2: Anti-inflammatory Activity Data

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 65 |

| IL-6 | 10 | 70 |

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a treatment regimen including this compound. Results indicated a significant reduction in tumor size among participants after six weeks of treatment, suggesting its potential as an adjunct therapy in oncology. -

Case Study on Inflammatory Diseases :

Another study focused on patients with rheumatoid arthritis demonstrated that supplementation with this compound led to decreased joint inflammation and improved mobility scores over a three-month period.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one exhibits significant antioxidant activity. This property is crucial for developing formulations aimed at combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, which can lead to cellular damage and various health issues.

1.2 Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in treating conditions characterized by inflammation. Its efficacy in reducing inflammation could be beneficial in developing medications for chronic inflammatory diseases.

1.3 Neuroprotective Potential

Emerging research suggests that 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one may offer neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where protecting neuronal health is critical.

Cosmetic Applications

2.1 Skin Care Formulations

The compound's moisturizing properties make it an attractive ingredient in cosmetic formulations. Its ability to enhance skin hydration and improve texture can be leveraged in creams and lotions targeting dry skin conditions. Moreover, its antioxidant properties contribute to skin protection against environmental stressors.

2.2 Anti-aging Products

Due to its potential to mitigate oxidative stress and inflammation, 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is being explored for use in anti-aging products. These formulations aim to reduce the appearance of wrinkles and fine lines by promoting skin elasticity and overall health.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, the compound can serve as a building block for synthesizing new polymers with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics suitable for various applications.

3.2 Coatings and Adhesives

The incorporation of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one into coatings and adhesives can improve their performance by enhancing adhesion properties and resistance to environmental degradation.

Table 1: Summary of Research Findings on 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs based on substituent positions, molecular similarity, and physicochemical properties:

Key Observations :

- Halogen vs. Alkyl Substitution : Bromination at the 8-position () introduces a heavier atom, increasing molecular weight and polarizability compared to the methyl-substituted target compound.

- Hydroxyl vs. Methoxy Groups : Trihydroxy derivatives (e.g., 4,6,8-trihydroxy, ) display higher solubility in polar solvents but reduced metabolic stability due to susceptibility to oxidation .

Comparison with Analogs :

Physicochemical and Spectroscopic Properties

- NMR Data :

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral DHNs like 8-hydroxy derivatives (), which require polar solvents.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves:

- Starting from substituted naphthalene or tetralone derivatives.

- Functional group transformations including methylation, methoxylation, and hydrogenation.

- Formation of the hydrochloride salt via acid treatment.

Key Synthetic Steps and Conditions

Acylation and Cyclization

- Starting Material: Anisole (methoxybenzene) is acylated with succinic anhydride in the presence of anhydrous aluminum chloride and nitrobenzene as solvent.

- Reaction Conditions: The Friedel-Crafts acylation forms an intermediate keto acid.

- Cyclization: The keto acid is hydrogenated using Pd/C catalyst under 2-3 kg/cm² pressure at 343-348 K for 2-3 hours, followed by cyclization with polyphosphoric acid (PPA) to yield 7-methoxy-1-tetralone.

- Yield and Purity: Crystals suitable for X-ray analysis were obtained by slow evaporation from isopropyl alcohol, melting point 333-336 K.

Methylation and Functionalization

- Methylation: 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one is methylated using methyl iodide (MeI) in the presence of tetrabutylammonium hydrogen sulfate as a phase transfer catalyst.

- Base: Aqueous potassium hydroxide solution is added slowly at 25-30°C, and the mixture is heated to 55-60°C for 6 hours.

- Workup: After cooling, the reaction mixture is stirred, extracted with organic solvents (ethyl acetate or dichloromethane), and solvents are removed under reduced pressure to isolate the methylated product.

Halogenation (Optional Step for Derivatives)

- Bromination: N-bromosuccinimide (NBS) is used to brominate 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one in acetonitrile at 25-30°C for 2 hours.

- Isolation: Solvent removal and precipitation with petroleum ether yield the brominated compound.

Hydrochloride Salt Formation

Solvent and Reagent Selection

| Step | Solvent Types Used | Reagents/Conditions |

|---|---|---|

| Acylation | Nitrobenzene | Anhydrous AlCl₃, succinic anhydride |

| Hydrogenation | Not specified (Pd/C catalyst) | H₂ gas, 2-3 kg/cm² pressure, 343-348 K |

| Methylation | Tetrahydrofuran (THF), t-butanol, ethyl acetate | Methyl iodide, tetrabutylammonium hydrogen sulfate, KOH solution |

| Bromination | Acetonitrile | N-bromosuccinimide (NBS) |

| Hydrochloride salt | Water, aqueous HCl (5%) | Hydrochloric acid |

Detailed Research Findings

Yield and Purity Data

Spectroscopic Characterization

- NMR: Characteristic 1H and 13C NMR signals confirm substitution pattern and dihydronaphthalenone core.

- HRMS: High-resolution mass spectrometry confirms molecular formula and substitution.

- X-ray Crystallography: Confirms molecular geometry and packing stabilized by weak C-H···O and C-H···π interactions.

Summary Table of Preparation Protocol

| Step No. | Procedure Description | Key Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole, succinic anhydride, AlCl₃, nitrobenzene | Intermediate keto acid |

| 2 | Hydrogenation and Cyclization | Pd/C catalyst, H₂ gas, PPA | 7-Methoxy-1-tetralone |

| 3 | Methylation | Methyl iodide, tetrabutylammonium hydrogen sulfate, KOH, THF | Methylated dihydronaphthalenone |

| 4 | Bromination (optional) | NBS, acetonitrile | Brominated derivative |

| 5 | Hydrochloride Salt Formation | Aqueous HCl (5%) | 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.